1-Methyl-5-nitroindoline-2,3-dione

Vue d'ensemble

Description

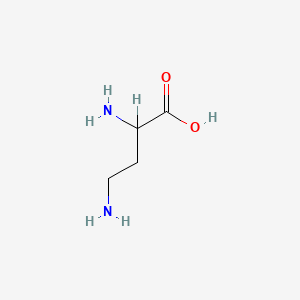

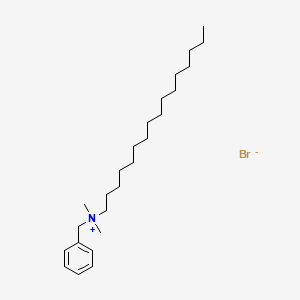

1-Methyl-5-nitroindoline-2,3-dione is a chemical compound with the molecular formula C9H6N2O4 . It is a solid substance and has a molecular weight of 206.15 g/mol.

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives, which includes 1-Methyl-5-nitroindoline-2,3-dione, can be achieved through a green synthesis technique . This technique involves direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step, involving short reaction times, without utilizing any phase transfer, catalysts or solvent during the reaction .Molecular Structure Analysis

The InChI code for 1-Methyl-5-nitroindoline-2,3-dione is 1S/C9H6N2O4/c1-4-2-5 (11 (14)15)3-6-7 (4)10-9 (13)8 (6)12/h2-3H,1H3, (H,10,12,13) . This code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis

1-Methyl-5-nitroindoline-2,3-dione is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Antiviral Activity

1-Methyl-5-nitroindoline-2,3-dione derivatives have been studied for their antiviral properties. A research study synthesized a series of these derivatives and evaluated their primary antiviral activities against pathogenic viruses. Some compounds showed weak activity against yellow fever virus (YFV) in vero cells and inhibited the growth of bovine viral diarrhea virus (BVDV) in MDBK CODA cells (Terzioğlu et al., 2005).

Cytotoxicity and Anticancer Potential

Another study focused on the cytotoxicity of 1-Methyl-5-nitroindoline-2,3-dione derivatives, especially in relation to cancer. The compounds were tested for their in vitro primary cytotoxicity against human tumor cell lines. One compound, in particular, showed significant effects against non-small cell lung cancer and leukemia cell lines (Karalı, 2002).

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of 1-Methyl-5-nitroindoline-2,3-dione analogues were investigated in a study. These compounds were synthesized and tested against various bacterial and fungal strains, indicating potential as antimicrobial agents (Sankhe & Chindarkar, 2021).

Applications in Material Science

A study on the synthesis and characterization of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione highlighted its potential applications in material science. The compound exhibited good transparency in UV, visible, and NIR regions, making it suitable for nonlinear optical (NLO) applications (Prathap et al., 2017).

Antituberculosis Activity

Research on 1H-indole-2,3-dione derivatives, including 1-Methyl-5-nitroindoline-2,3-dione, evaluated their antituberculosis activity. The study synthesized new derivatives and tested their efficacy against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory activity (Karalı et al., 2007).

Analysis of Liquid Water Structure

A unique application of1-Methyl-5-nitroindoline (MNI) was its use as a probe to detect changes in the structure of liquid water with varying temperatures. The study demonstrated that the absorption band of MNI has a specific response to temperature changes, indicating a structural change in liquid water. This finding provides insights into the fundamental properties of water at different temperatures (Catalán & del Valle, 2018).

Synthesis of Spiroheterocycles

1-Methyl-5-nitroindoline-2,3-dione is also involved in the synthesis of spiroheterocycles. These compounds have potential applications in various fields of chemistry, including drug development and material science. A study reported the synthesis of spiro[indoline-3,2′-[1,3]oxathialane]-2,5′-diones, which are derivatives of 1-Methyl-5-nitroindoline-2,3-dione (Al-Thebeiti & El-zohry, 1994).

Mécanisme D'action

The molecule 1-methyl-5-nitroindoline (MNI) demonstrates to be a suitable probe to detect the change of structure of liquid water by varying temperature . Its solvatochromic dependence against solvent dipolarity (SdP) and solvent polarizability (SP) allows it to determine whether structural changes occur in the liquid water when changing temperature .

Safety and Hazards

The safety information for 1-Methyl-5-nitroindoline-2,3-dione indicates that it has several hazard statements including H301, H315, H319, and H335 . These codes correspond to various hazards such as toxicity if swallowed (H301), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-5-nitroindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTDPTOWOMFBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333658 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitroindoline-2,3-dione | |

CAS RN |

3484-32-0 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)